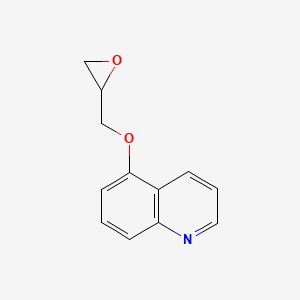
5-(Oxiran-2-ylmethoxy)quinoline
描述
5-(Oxiran-2-ylmethoxy)quinoline is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Overview:
5-(Oxiran-2-ylmethoxy)quinoline serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity: Research has demonstrated that quinoline derivatives exhibit potent anticancer properties. For example, compounds derived from quinoline have shown efficacy against human hepatocellular carcinoma and squamous cell carcinoma cell lines, with some derivatives achieving IC50 values as low as 0.25 μg/mL .
- Antitubercular Activity: A study focused on synthesizing new analogs based on quinoline derivatives revealed promising results against Mycobacterium tuberculosis, with specific compounds demonstrating significant inhibitory effects on bacterial growth .
Biological Studies
Mechanism of Action:
The interaction of this compound with biological molecules can elucidate its potential therapeutic mechanisms. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The quinoline core facilitates π-π stacking interactions with aromatic residues, enhancing binding affinity.
Biological Activities:
Research indicates that quinoline derivatives possess a wide range of biological activities, including:
Materials Science
Applications:
The unique structural properties of this compound make it suitable for developing novel materials with specific electronic or optical properties. Its use in creating advanced materials can lead to innovations in various fields such as electronics and photonics.
Catalysis
Role as a Ligand:
In catalysis, this compound can act as a ligand to enhance the efficiency and selectivity of chemical transformations. Its ability to coordinate with metal centers can facilitate various catalytic reactions, making it an important component in synthetic chemistry.
Table 1: Biological Activities of Quinoline Derivatives
Table 2: Synthesis Methods for Quinoline Derivatives
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Epoxidation | Using peracids to introduce oxirane ring | 62–85 |
| Chiral Resolution | Techniques such as chiral chromatography | Variable |
| Continuous Flow Synthesis | Optimized for large-scale production | High yield |
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
5-(oxiran-2-ylmethoxy)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2 |
InChI 键 |
MMRYHBTWIHLITG-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COC2=CC=CC3=C2C=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














